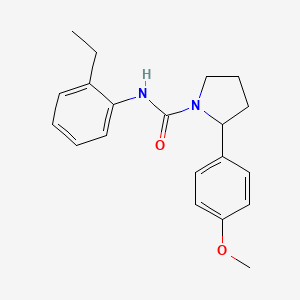
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as O-2050, is a synthetic opioid drug. It was first synthesized by a team of researchers at the University of Oxford in the early 2000s. O-2050 belongs to the class of drugs known as μ-opioid receptor agonists, which means that it binds to and activates the μ-opioid receptor in the brain and spinal cord, producing analgesic and euphoric effects.
作用机制
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to the μ-opioid receptor in the brain and spinal cord, producing analgesic and euphoric effects. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, particularly of substance P, which is involved in the transmission of pain signals. This results in a reduction in the perception of pain.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to produce other physiological effects. It has been shown to cause a decrease in body temperature, heart rate, and blood pressure. It also produces sedative and anxiolytic effects, which may be beneficial in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its potency and efficacy in relieving pain. It has been shown to be effective in a variety of pain models, including thermal, mechanical, and inflammatory pain. Another advantage is its lower risk of respiratory depression and physical dependence compared to other opioids.
One limitation of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its potential for abuse and addiction. Like other opioids, it has the potential to produce euphoria and addiction, which may limit its use in clinical settings. Another limitation is the lack of clinical data on its safety and efficacy in humans.
未来方向
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new formulations and delivery methods to improve its safety and efficacy. Another area of research is the investigation of its potential use in the treatment of anxiety disorders and other psychiatric conditions. Finally, further research is needed to better understand its mechanism of action and potential side effects.
合成方法
The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethylphenol with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with pyrrolidinecarboxylic acid chloride to form N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide.
科学研究应用
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models for its potential use as a painkiller. It has been shown to be effective in relieving both acute and chronic pain, with a potency similar to that of morphine. In addition, N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a lower risk of respiratory depression and physical dependence compared to other opioids.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-7-4-5-8-18(15)21-20(23)22-14-6-9-19(22)16-10-12-17(24-2)13-11-16/h4-5,7-8,10-13,19H,3,6,9,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSMOZKFUUPVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B6039200.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
![1-(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6039232.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6039235.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6039238.png)
![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![5-(2,4-dichlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039245.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)
![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}acetamide](/img/structure/B6039285.png)